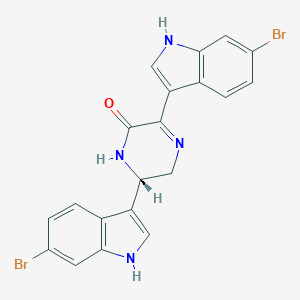![molecular formula C14H20ClNO2S B223198 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane, also known as CDAP or 4-chloro-2,5-dimethylphenylsulfonylazepane, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonylazepanes and has been used for various purposes such as in the synthesis of peptides, as a reagent in organic chemistry, and in the study of enzyme inhibition.
Mecanismo De Acción
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane works by reacting with the amino group of the N-terminal amino acid of the peptide and forming a stable amide bond. This reaction results in the formation of a peptide bond between the N-terminal amino acid and the carboxyl group of the C-terminal amino acid. This compound is also known to inhibit enzymes by reacting with the active site of the enzyme and forming a stable complex.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects. This compound is not known to be toxic or mutagenic. This compound has also been shown to be stable under various conditions such as in the presence of acids, bases, and oxidizing agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments. This compound is a highly effective coupling reagent in the solid-phase peptide synthesis of peptides. This compound is also known to be stable under various conditions, which makes it ideal for use in lab experiments. However, this compound has some limitations. This compound is relatively expensive compared to other coupling reagents. This compound is also known to be less effective in the synthesis of longer peptides.
Direcciones Futuras
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane has several potential future directions. This compound can be used in the synthesis of various peptides with different structures and functions. This compound can also be used in the study of enzyme inhibition and the development of enzyme inhibitors. This compound can also be used in the development of new drugs and therapies for various diseases. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. This compound has been used in the synthesis of peptides and in the study of enzyme inhibition. This compound is a highly effective coupling reagent in the solid-phase peptide synthesis of peptides. This compound has several potential future directions, including the development of new drugs and therapies. Further research is needed to explore the potential of this compound in these areas.
Métodos De Síntesis
The synthesis of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane involves the reaction of 4-chloro-2,5-dimethylphenylsulfonyl chloride with azepane in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound as a white solid with a melting point of 102-104°C. This method of synthesis has been widely used and has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane has been used in various scientific research applications such as in the synthesis of peptides and in the study of enzyme inhibition. This compound is used as a coupling reagent in the solid-phase peptide synthesis (SPPS) of peptides. This compound is also used in the study of enzyme inhibition, particularly in the inhibition of serine proteases. This compound has been shown to be effective in inhibiting enzymes such as trypsin and chymotrypsin.
Propiedades
Fórmula molecular |
C14H20ClNO2S |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H20ClNO2S/c1-11-10-14(12(2)9-13(11)15)19(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |
Clave InChI |
PRUODJXEPDXQSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCCC2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)










